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Introduction

The SmB protein, encoded by the SNRPB gene, is a core component of the spliceosome, the
cellular machinery responsible for pre-mRNA splicing. As a fundamental process in gene
expression, splicing is essential in virtually all human cells. Consequently, SmB is expected to
be ubiquitously expressed across different tissues. This technical guide provides an in-depth
overview of the expression pattern of the SmB protein, presenting quantitative data, detailed
experimental protocols, and visualizations of relevant biological pathways and workflows.
Understanding the baseline expression levels of SmB is critical for research into splicing-
related diseases and the development of therapeutics targeting the spliceosome.

Data Presentation: SmB (SNRPB) Expression Levels

While direct quantitative proteomics data comparing SmB protein levels across a wide array of
human tissues is not readily available in a single comprehensive study, we can infer the relative
protein abundance from large-scale transcriptomics data, such as the Genotype-Tissue
Expression (GTEX) project. RNA-seq data serves as a strong proxy for protein expression for
many ubiquitously expressed housekeeping proteins like SmB. The following table summarizes
the median RNA expression levels of the SNRPB gene across various human tissues,
presented in Transcripts Per Million (TPM).
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Tissue Median TPM
Adipose - Subcutaneous 100.5
Adrenal Gland 134.2
Artery - Aorta 96.7
Artery - Coronary 89.1
Artery - Tibial 104.9
Brain - Cerebellum 111.4
Brain - Cortex 102.3
Breast - Mammary Tissue 88.6
Colon - Sigmoid 94.2
Colon - Transverse 90.1
Esophagus - Mucosa 99.8
Heart - Atrial Appendage 75.4
Heart - Left Ventricle 80.2
Kidney - Cortex 108.7
Liver 76.5
Lung 92.3
Muscle - Skeletal 70.1
Nerve - Tibial 120.6
Ovary 125.1
Pancreas 101.8
Pituitary 128.9
Prostate 105.4
Skin - Sun Exposed (Lower leg) 95.3
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Small Intestine - Terminal lleum 98.7
Spleen 115.8
Stomach 85.9
Testis 118.2
Thyroid 112.7
Uterus 109.3
Vagina 97.4

Data Source: GTEx Portal (SNRPB)

Qualitative protein expression data from the Human Protein Atlas, based on
immunohistochemistry, supports the ubiquitous nature of SmB, with general nuclear expression
observed in a wide variety of tissues examined.[1]

Experimental Protocols
Western Blotting for SmB Protein Quantification in
Tissue Homogenates

This protocol provides a general framework for the detection and quantification of SmB protein
in tissue samples.

a. Tissue Lysate Preparation[2][3][4][5]

o Excise fresh tissue and immediately snap-freeze in liquid nitrogen to prevent protein
degradation. Store at -80°C for long-term storage.

e For lysis, add ice-cold RIPA buffer (50 mM Tris-HCI pH 8.0, 150 mM NacCl, 1% NP-40, 0.5%
sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to
the frozen tissue. A general starting point is 300 pL of buffer per 5 mg of tissue.

e Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer
until no visible tissue clumps remain.
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Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein lysate.
Determine the protein concentration of the lysate using a BCA protein assay Kit.
. SDS-PAGE and Electrotransfer

Normalize all samples to the same protein concentration with lysis buffer and 2X Laemmli
sample buffer.

Denature the samples by boiling at 95-100°C for 5-10 minutes.

Load 20-30 pg of total protein per lane onto a 12% SDS-polyacrylamide gel. Include a pre-
stained protein ladder.

Run the gel at 100-120V until the dye front reaches the bottom.

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer
system.

. Immunodetection

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%
Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

Incubate the membrane with a primary antibody specific for SmB (e.g., a validated anti-
SNRPB antibody) diluted in blocking buffer overnight at 4°C.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody, diluted in blocking buffer, for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.
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o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot
using a chemiluminescence detection system.

» For quantification, ensure the signal is within the linear range of detection. Use a
housekeeping protein (e.g., GAPDH, (-actin) for normalization. Densitometry analysis can
be performed using software such as ImageJ.

Immunohistochemistry (IHC) for SmB Protein
Localization in Paraffin-Embedded Tissues

This protocol outlines the steps for visualizing the localization of SmB protein within the
cellular context of tissues.[6][7][8][9]

a. Deparaffinization and Rehydration

o Deparaffinize tissue sections by immersing slides in two changes of xylene for 5 minutes
each.

o Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3
minutes each, followed by a final rinse in distilled water.

b. Antigen Retrieval

o Perform heat-induced epitope retrieval by immersing slides in a sodium citrate buffer (10 mM
Sodium Citrate, 0.05% Tween 20, pH 6.0).

o Heat the slides in a pressure cooker or water bath at 95-100°C for 20 minutes.
» Allow the slides to cool to room temperature in the buffer.

c. Staining

e Wash sections twice with PBS.

e Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for
10-15 minutes.

o Wash three times with PBS.
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» Block non-specific antibody binding by incubating sections in a blocking solution (e.g., 5%
normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

 Incubate the sections with the primary anti-SNRPB antibody, diluted in the blocking solution,
overnight in a humidified chamber at 4°C.

» Wash sections three times with PBS.

¢ Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
e Wash three times with PBS.

 Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.

e Wash three times with PBS.

» Visualize the signal by adding diaminobenzidine (DAB) substrate and monitor for color
development.

o Stop the reaction by rinsing with distilled water.

o Counterstain with hematoxylin to visualize cell nuclei.

o Dehydrate the sections through graded ethanol series and clear in xylene.
e Mount with a permanent mounting medium and a coverslip.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows

Spliceosome Assembly Pathway

The SmB protein is a core component of the Sm ring, which is essential for the assembly of
small nuclear ribonucleoproteins (snRNPs), the building blocks of the spliceosome. The
following diagram illustrates the general pathway of SnRNP biogenesis.
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Caption: snRNP biogenesis pathway.
Experimental Workflow for Quantitative Western Blotting

The following diagram outlines the key steps in quantifying SmB protein expression in tissue
samples using Western blotting.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1176644?utm_src=pdf-body-img
https://www.benchchem.com/product/b1176644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Tissue Collection & Snap Freezing

;

Tissue Lysis & Homogenization

'

Protein Quantification (BCA)

;

SDS-PAGE

;

Protein Transfer (PVDF)

'

Blocking

;

Primary Antibody Incubation
(anti-SmB)

;

Secondary Antibody Incubation
(HRP-conjugated)

'

Chemiluminescent Detection

;

Densitometry & Normalization

Click to download full resolution via product page

Caption: Quantitative Western blotting workflow.
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Conclusion

The SmB protein, a critical component of the spliceosome, exhibits ubiquitous expression
across a wide range of human tissues, consistent with its fundamental role in pre-mRNA
splicing. While direct quantitative proteomics data is limited, transcriptomics data provides a
reliable estimate of its relative abundance. The provided protocols for Western blotting and
immunohistochemistry offer robust methods for researchers to quantify and localize SmB
protein in their specific tissues of interest. The visualized pathways and workflows serve as a
clear guide for understanding the biological context and experimental procedures related to
SmB protein analysis. This technical guide provides a solid foundation for further investigation
into the role of SmB in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. SNRPB protein expression summary - The Human Protein Atlas [proteinatlas.org]
. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
. bosterbio.com [bosterbio.com]

. Sample preparation for western blot | Abcam [abcam.com]

. nsjbio.com [nsjbio.com]

. arigobio.com [arigobio.com]

. cdn.origene.com [cdn.origene.com]

. protocols.io [protocols.io]

°
© 0] ~ » &) EaN w N -

. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems
[rndsystems.com]

» To cite this document: BenchChem. [Expression Pattern of SmB Protein Across Different
Tissues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176644#expression-pattern-of-smb-protein-across-
different-tissues]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1176644?utm_src=pdf-body
https://www.benchchem.com/product/b1176644?utm_src=pdf-body
https://www.benchchem.com/product/b1176644?utm_src=pdf-body
https://www.benchchem.com/product/b1176644?utm_src=pdf-body
https://www.benchchem.com/product/b1176644?utm_src=pdf-custom-synthesis
https://www.proteinatlas.org/ENSG00000125835-SNRPB
https://pmc.ncbi.nlm.nih.gov/articles/PMC3185633/
https://www.bosterbio.com/protocol-and-troubleshooting/western-blot-sample-preparation-guide
https://www.abcam.com/en-us/technical-resources/guides/western-blot-guide/sample-preparation-for-western-blot
https://www.nsjbio.com/show_protocol.php?data=protocol/1041961398.pdf
https://www.arigobio.com/files/protocol_tips/files/Immunohistochemistry-Protocol-for%20paraffin-embedded-tissue.pdf
https://cdn.origene.com/assets/documents/support/protocols/immunohistochemistry%20protocol%20for%20paraffin.pdf
https://www.protocols.io/view/immunohistochemistry-protocol-for-paraffin-embedde-97bh9in.pdf
https://www.rndsystems.com/resources/protocols/protocol-preparation-and-fluorescent-ihc-staining-paraffin-embedded-tissue
https://www.rndsystems.com/resources/protocols/protocol-preparation-and-fluorescent-ihc-staining-paraffin-embedded-tissue
https://www.benchchem.com/product/b1176644#expression-pattern-of-smb-protein-across-different-tissues
https://www.benchchem.com/product/b1176644#expression-pattern-of-smb-protein-across-different-tissues
https://www.benchchem.com/product/b1176644#expression-pattern-of-smb-protein-across-different-tissues
https://www.benchchem.com/product/b1176644#expression-pattern-of-smb-protein-across-different-tissues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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